2-(2-羟乙氧基)苯甲酸

描述

2-(2-Hydroxyethoxy)benzoic acid is a chemical compound that is related to benzoic acid derivatives with additional functional groups. While the provided papers do not directly discuss 2-(2-Hydroxyethoxy)benzoic acid, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound . For instance, the study of 2-hydroxybenzoic acid (salicylic acid) provides information on the molecular structure and the effects of substituents on the benzoic acid framework .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the aromatic ring or the modification of the carboxylic acid group. For example, the synthesis of 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was achieved using phthalic anhydride and α-naphthol with boric oxide as a catalyst, under specific reaction conditions to yield a high product purity . This suggests that similar methods could potentially be applied to synthesize 2-(2-Hydroxyethoxy)benzoic acid, with appropriate adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as NMR, IR, and UV-VIS, as well as theoretical calculations like DFT. For instance, the molecular structures and vibrational wavenumbers of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were determined using DFT calculations complemented by FT-IR and FT-Raman spectroscopy . These techniques could be employed to analyze the molecular structure of 2-(2-Hydroxyethoxy)benzoic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents which can participate in various chemical reactions. The azo-benzoic acids studied in one of the papers undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent and pH conditions . This indicates that 2-(2-Hydroxyethoxy)benzoic acid may also exhibit specific reactivity patterns based on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, intermolecular interactions, and electronic properties, are crucial for understanding their behavior in different contexts. The dimeric structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, for example, was investigated to understand the role of intermolecular hydrogen bonds, and various properties like hyperpolarizability and charge delocalization were studied using NBO analysis . These analyses can provide a foundation for predicting the properties of 2-(2-Hydroxyethoxy)benzoic acid.

科学研究应用

活性氧的荧光探针

2-(2-羟乙氧基)苯甲酸衍生物已被用于新型荧光探针的开发。例如,2-[6-(4'-羟基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸 (HPF) 和 2-[6-(4'-氨基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸 (APF) 等衍生物可有效选择性检测高活性氧 (hROS),如羟基自由基。这些化合物在将 hROS 与其他活性氧区分开来方面特别有用,并可用于研究生物和化学过程 (Setsukinai 等人,2003 年)。

水杨酸生物合成中的催化

包括 2-(2-羟乙氧基)苯甲酸在内的苯甲酸衍生物与水杨酸的生物合成有关。苯甲酸 2-羟化酶 (BA2H) 催化这一过程,突出了这些化合物在植物生物化学中的作用及其在天然产物合成研究中的潜在应用 (León 等人,1995 年)。

离子载体的合成和结构

2-(2-羟乙氧基)苯甲酸衍生物已被合成为离子载体,即能够跨脂质膜转运离子的分子。这些化合物对钾离子的选择性高于钠离子。它们独特的结构使其适用于离子转运和选择性的研究,以及在传感器技术中的应用 (Chikaraishi-Kasuga 等人,1997 年)。

质谱增强

在质谱中,2-(2-羟乙氧基)苯甲酸衍生物已被用作添加剂以提高基质辅助激光解吸/电离 (MALDI) 过程的性能。这些衍生物可以提高离子产率和信噪比,特别是对于高质谱范围的分子,证明了它们在分析化学中的实用性 (Karas 等人,1993 年)。

分子结构研究

已经对 2-[(2-羟苯基)羰基氧基]苯甲酸等化合物的结构和振动进行了详细的实验和理论研究。这些研究提供了对这些化合物的稳定性、电荷离域和分子轨道贡献的见解,这在材料科学和分子工程领域很有价值 (Muthu & Paulraj,2013 年)。

作用机制

Target of Action

It is known that benzoic acid derivatives, which include 2-(2-hydroxyethoxy)benzoic acid, can inhibit the growth of mold, yeast, and some bacteria .

Mode of Action

Benzoic acid, a related compound, is known to be absorbed into the cell where it can inhibit growth .

Biochemical Pathways

It is known that benzoic acids are the building blocks of most of the phenolic compounds in foods . The biosynthesis of these compounds involves the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Benzoic acid, a related compound, is known to inhibit the growth of mold, yeast, and some bacteria .

Action Environment

It is known that the profile of secondary metabolites, such as phenolic compounds, can differ between plant species and can be influenced by different environmental conditions .

属性

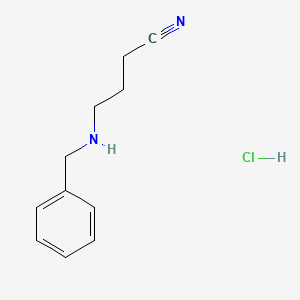

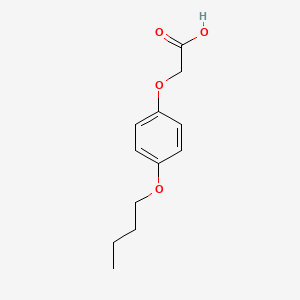

IUPAC Name |

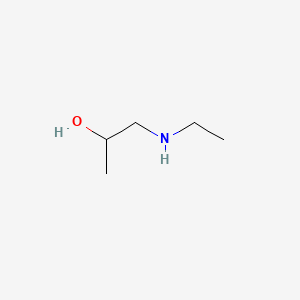

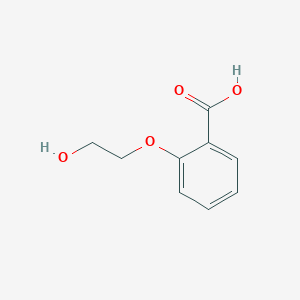

2-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPKEUVFESZUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388622 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethoxy)benzoic acid | |

CAS RN |

55211-84-2 | |

| Record name | 2-(2-hydroxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。